molecular formula C18H13ClN4OS B2505381 2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide CAS No. 893986-49-7

2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide

Cat. No.: B2505381
CAS No.: 893986-49-7
M. Wt: 368.84
InChI Key: XHMYGPMMLANAFF-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is a useful research compound. Its molecular formula is C18H13ClN4OS and its molecular weight is 368.84. The purity is usually 95%.
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Scientific Research Applications

Structural and Biological Characteristics

  • Compounds structurally similar to 2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide, specifically nicotinamides and 1,3,4-thiadiazoles, exhibit a range of biological activities including antimicrobial, antioxidant, and anti-inflammatory properties. These biological effects are attributed to the structural elements of the compounds, and understanding the chemical connectivity is crucial for assessing their biological activity (Burnett et al., 2015).

Antimicrobial and Antiproliferative Effects

  • Some derivatives of the compound, such as those incorporating the nicotinamide and benzothiazole functional groups, have demonstrated significant antimicrobial and antiproliferative activities. These activities were observed against various bacterial and fungal species, as well as human cancer cell lines. For example, specific derivatives showed improved antiproliferative activity compared to standard drugs and induced apoptosis in certain cancer cell lines (Patel & Shaikh, 2010; Zhang et al., 2018).

Antifungal and Antitubercular Activities

  • The compounds have shown potential in antifungal and antitubercular applications. Certain derivatives were found to exhibit potent in vitro antifungal activity against strains like Candida albicans. Moreover, specific compounds demonstrated significant inhibitory activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Ni et al., 2017; Ulusoy, 2002).

Synthesis and Chemical Characterization

  • The synthesis processes of similar compounds involve reactions between nicotinamide derivatives and other chemical agents. These processes are crucial for producing compounds with desired biological activities. For instance, microwave-assisted synthesis methods have been used for efficient production. The structural characterization, including X-ray crystallography and NMR spectroscopy, is vital for confirming the chemical structure and understanding the properties of these compounds (Kamila et al., 2012).

Future Directions

Future research could focus on further understanding the bioactivation pathways of this compound and its derivatives . This could involve the deployment of a rational chemical intervention strategy that involves replacement of the thiazole ring with a 1,2,4-thiadiazole group .

Properties

IUPAC Name

2-chloro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c1-11-10-25-18-22-15(9-23(11)18)12-4-6-13(7-5-12)21-17(24)14-3-2-8-20-16(14)19/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMYGPMMLANAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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